N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Acylation: The brominated indole is then subjected to acylation with an appropriate acyl chloride to introduce the oxoacetamide group. This step often requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Phenethylamine Addition: Finally, the phenethylamine moiety is introduced through a nucleophilic substitution reaction, where the amine group of phenethylamine reacts with the acylated indole derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the oxoacetamide group, potentially converting it to an alcohol or amine derivative.
Substitution: The bromine atom at the 5-position of the indole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Reduced oxoacetamide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors and enzymes, potentially modulating their activity. The phenethyl group may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
N1-phenethyl-2-(1H-indol-3-yl)-2-oxoacetamide: Lacks the bromine atom, which may affect its biological activity and reactivity.
N1-phenethyl-2-(5-chloro-1H-indol-3-yl)-2-oxoacetamide: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and biological effects.
N1-phenethyl-2-(5-methyl-1H-indol-3-yl)-2-oxoacetamide: Contains a methyl group, which can influence its steric and electronic properties.
Uniqueness
The presence of the bromine atom in N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide makes it unique compared to its analogs. Bromine can participate in specific interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a useful handle for further chemical modifications, making this compound a versatile intermediate in synthetic chemistry.
Properties
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-13-6-7-16-14(10-13)15(11-21-16)17(22)18(23)20-9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSHSZGFQAWHQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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